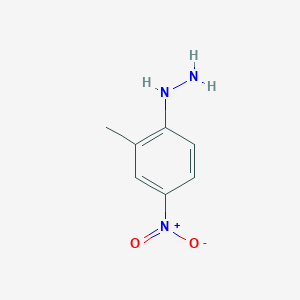

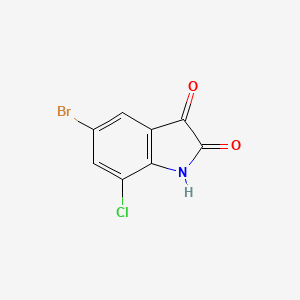

![molecular formula C18H12N2O B1275197 2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 720696-77-5](/img/structure/B1275197.png)

2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

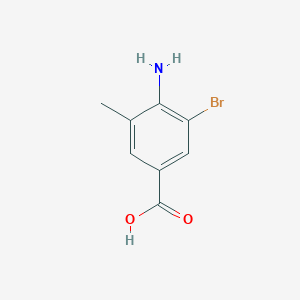

“2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a member of imidazoles . It has been used in the synthesis of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde . These ligands, when combined with copper (II) salts, have shown excellent catalytic activities for the oxidation of catechol to o-quinone .

Synthesis Analysis

The synthesis of “2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde” involves several steps. One method involves adding 2-phenylimidazo[1,2-a]pyridine slowly to a flask containing DMF and POCl3 . Other methods for the synthesis of imidazo[1,2-a]pyridines have been well studied in the past decade . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Aplicaciones Científicas De Investigación

Synthesis Applications

- One-Pot Synthesis of Naphthoimidazopyridines : Utilized in an efficient one-pot route for synthesizing naphtho[1′,2′:4,5]imidazo[1,2-a]pyridin-5-yl(aryl)methanones through sequential Sonogashira coupling and alkyne-carbonyl metathesis (Baig et al., 2017).

- Rhodium-Catalyzed Synthesis : Used in the innovative synthesis of functionalized naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines through Rh(III)-catalyzed cascade reactions, representing a first in utilizing cyclic α-diazo-1,3-diketones for this purpose (Li et al., 2020).

Chemical Property Studies

- Study of Fluorescent Properties : This compound has been investigated for its role in fluorescent organic compounds, where derivatives like 2-(2-naphthyl)imidazo[1,2-a]pyridine were studied for their thermal stability and fluorescent properties (Tomoda et al., 1999).

Novel Synthesis Methods

- Water-Mediated Synthesis : In a study exploring aqueous syntheses of methylimidazo[1,2-a]pyridines, this compound was synthesized without any deliberate addition of a catalyst, indicating a potential for more environmentally friendly synthesis methods (Mohan et al., 2013).

- Cascade Heteroannulation Synthesis : Demonstrated in the efficient synthesis of imidazo[1,2-a]pyridine derivatives incorporating heterosystems via a four-component synthetic protocol, showcasing the compound's versatility in complex chemical reactions (Li et al., 2012).

Crystallographic Studies

- Crystallographic Characterization : The compound was used in studying a novel imidazo[1,5-a]pyridine derivative, indicating its utility in developing new materials with potentially unique properties (Hakimi et al., 2012).

Propiedades

IUPAC Name |

2-naphthalen-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O/c21-12-16-18(19-17-7-3-4-10-20(16)17)15-9-8-13-5-1-2-6-14(13)11-15/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVZLYHQDAQUKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CC=CC4=N3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.